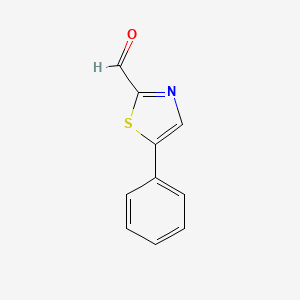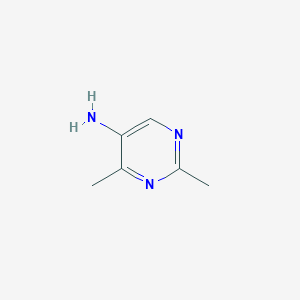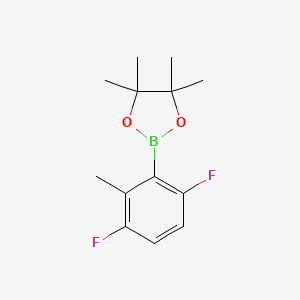
2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DMDMB, is a boron-containing dioxaborolane compound that has been studied for its potential uses in a variety of scientific and research applications. DMDMB is a relatively new compound, and its properties and potential uses are still being explored.
科学的研究の応用
Synthesis and Material Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, leading to potential applications in LCD technology and as intermediates for conjugated polyene synthesis (Das et al., 2015).
Electrochemical Properties in Organoboron Compounds : Electrochemical studies of derivatives like 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane have shown unique properties such as lower oxidation potentials, indicating potential in electrochemical applications (Tanigawa et al., 2016).
Development of Silicon-Based Drugs and Odorants : Derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been utilized in the synthesis of biologically active silicon-based compounds, demonstrating its role in medicinal chemistry (Büttner et al., 2007).
Polymer Synthesis and Applications
Polymer Synthesis for Electronics : The compound has been pivotal in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, leading to applications in electronic devices (Yokozawa et al., 2011).
Synthesis of Fluorescent Nanoparticles : It has been used in the synthesis of fluorescent nanoparticles via Suzuki-Miyaura chain growth polymerization, indicating potential in nanotechnology and materials science (Fischer et al., 2013).
特性
IUPAC Name |
2-(3,6-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-9(15)6-7-10(16)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPBNEWJKRXZKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585990 |
Source


|
| Record name | 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1025707-98-5 |
Source


|
| Record name | 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

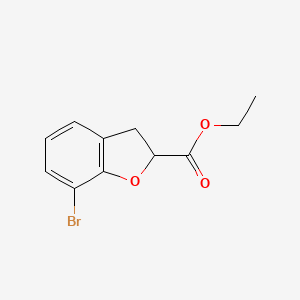
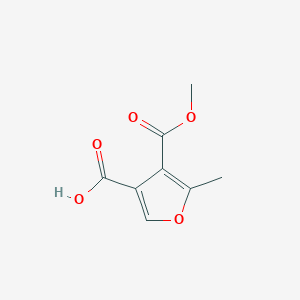
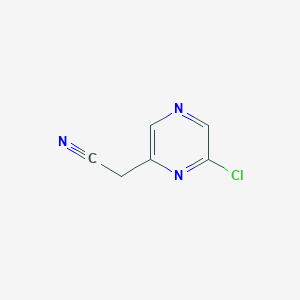
![[(1-Benzyl-3-fluoropyrrolidin-3-yl)methyl]dimethylamine](/img/structure/B1367640.png)
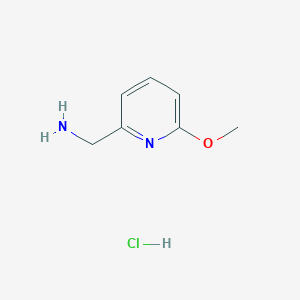
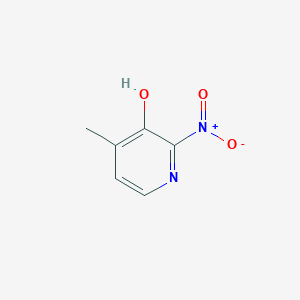
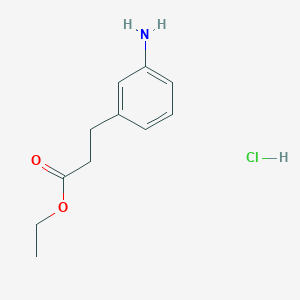
![2-[2-(4-Hydroxypiperidin-1-yl)-ethyl]isoindole-1,3-dione](/img/structure/B1367651.png)
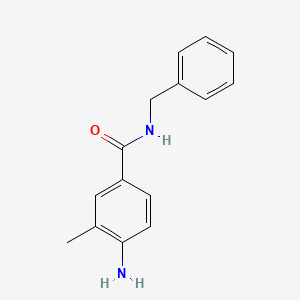
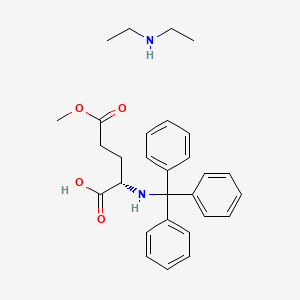
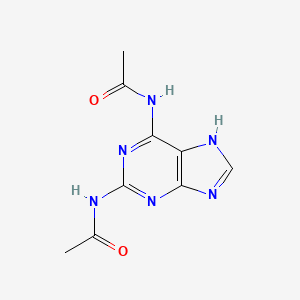
![(S)-2-(5,8-dioxo-4,7-diazaspiro[2.5]octan-6-yl)acetic acid](/img/structure/B1367661.png)
